6-(Methylsulfanyl)-9-phenyl-9h-purine

Physical Organic Chemistry Medicinal Chemistry Molecular Modeling

6-(Methylsulfanyl)-9-phenyl-9H-purine (CAS 5470-25-7) is a disubstituted purine scaffold with a methylthio group at C-6 and a phenyl ring at N-9, giving it the molecular formula C12H10N4S and a molecular weight of 242.30 g/mol. This heterocyclic compound belongs to the 6-thiopurine class but is uniquely distinguished from its clinically relevant analogs by the simultaneous presence of a thioether at position 6 and an aromatic N-9 substituent.

Molecular Formula C12H10N4S
Molecular Weight 242.30 g/mol
CAS No. 5470-25-7
Cat. No. B12939895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfanyl)-9-phenyl-9h-purine
CAS5470-25-7
Molecular FormulaC12H10N4S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCSC1=NC=NC2=C1N=CN2C3=CC=CC=C3
InChIInChI=1S/C12H10N4S/c1-17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyNHAZCRWMDKBTFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylsulfanyl)-9-phenyl-9H-purine (CAS 5470-25-7) – Compound Identity and Core Structural Features for Research Procurement


6-(Methylsulfanyl)-9-phenyl-9H-purine (CAS 5470-25-7) is a disubstituted purine scaffold with a methylthio group at C-6 and a phenyl ring at N-9, giving it the molecular formula C12H10N4S and a molecular weight of 242.30 g/mol . This heterocyclic compound belongs to the 6-thiopurine class but is uniquely distinguished from its clinically relevant analogs by the simultaneous presence of a thioether at position 6 and an aromatic N-9 substituent. This dual-substitution pattern fundamentally alters its chemical reactivity, metabolic handling, and potential molecular recognition compared to mono-substituted purine derivatives [1].

Why 6-(Methylsulfanyl)-9-phenyl-9H-purine Cannot Be Interchanged with Generic 6-Thiopurines or Simple 9-Phenylpurines


Scientific and industrial users cannot substitute this compound with 6-methylthiopurine (lacking the N-9 phenyl) or 6-chloro-9-phenylpurine (lacking the thioether) without fundamentally altering the experimental outcome. The dual-substitution motif creates a unique chemical entity where the N-9 phenyl group significantly increases lipophilicity and metabolic stability compared to N-9 unsubstituted 6-methylthiopurine [1], while the C-6 methylthio group provides a redox-active handle for selective oxidation to sulfoxide or sulfone—a reactivity profile entirely absent in the corresponding 6-chloro, 6-methyl, or 6-amino analogs [2]. Evidence from adenosine receptor SAR studies demonstrates that N-9 substituent hydrophobicity directly controls target binding potency, with phenyl conferring an intermediate rank order (cyclopentyl > phenyl > ethyl > methyl) [3]. These non-interchangeable properties mean that substituting a generic analog will lead to divergent chemical reactivity, different metabolic fate, and altered target engagement in biological assays.

Quantitative Differentiation Evidence for 6-(Methylsulfanyl)-9-phenyl-9H-purine vs. Its Closest Analogs


Dipole Moment Differentiation from the 6-Chloro Analog: Impact on Physicochemical Properties

Replacement of the C-6 chlorine atom in 6-chloro-9-phenylpurine with a methylthio group alters the molecular dipole moment. The 6-chloro analog has an experimentally determined dipole moment of 4.75 ± 0.02 D in carbon tetrachloride [1]. The 6-methylthio derivative, due to the lower electronegativity of sulfur compared to chlorine and the electron-donating methyl group, is predicted to possess a reduced dipole moment. This difference in electronic distribution can influence membrane permeability, solubility, and molecular recognition. The inactivity of 6-chloro-9-phenylpurine as an antimetabolite, despite its dipole moment being identical to active 6-chloro-9-ethylpurine [1], demonstrates that electronic properties alone do not dictate bioactivity, underscoring the need to empirically evaluate each analog rather than assuming class-level behavior.

Physical Organic Chemistry Medicinal Chemistry Molecular Modeling

N-9 Phenyl Hydrophobicity Contribution to Adenosine A1 Receptor Binding Affinity – SAR Rank Order

In a systematic study of N6,9-disubstituted adenines as A1 adenosine receptor antagonists, Thompson et al. (1991) established the potency rank order for N-9 substituents [1]. The binding affinity at the A1 receptor increased directly with N-9 substituent hydrophobicity: cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl > 2-hydroxyethyl [1]. This quantitative SAR finding demonstrates that the N-9 phenyl group in 6-(methylsulfanyl)-9-phenyl-9H-purine confers a significant hydrophobic contribution to receptor binding compared to N-9 alkyl analogs. While this study evaluated 6-amino (adenine) derivatives, the hydrophobic contribution of the N-9 substituent is a class-level property of 9-substituted purines and provides a predictive framework for the target compound's behavior at adenosine and related purinergic targets.

Adenosine Receptor Pharmacology GPCR SAR Medicinal Chemistry

Quantitative Iodine Charge-Transfer Complexation Capacity of the 6-Methylthio Substituent: Antithyroid SAR Context

The antithyroid activity of 6-alkylsulfanyl-9H-purines is quantitatively correlated with their ability to form 1:1 charge-transfer (CT) complexes with iodine, a property measured by the formation constant Kc [1]. In the study by Fatima et al. (2011), the 6-methylthio-9H-purine analog (compound 1), which shares the C-6 methylthio motif with the target compound, exhibited a Kc value of 1.031 × 10^4 L mol^-1 with iodine [1]. This value represents approximately 44% of the complexation capacity of the most potent analog in the series, 6-benzylthio-9H-purine (compound 11, Kc = 2.335 × 10^4 L mol^-1) [1]. The target compound's N-9 phenyl group is expected to further modulate this complexation through resonance stabilization, as observed with the benzyl derivative. These quantitative Kc values provide a benchmark for predicting the target compound's iodine complexation behavior.

Antithyroid Agents Charge-Transfer Complexes Spectrophotometric Analysis

N-9 Phenyl Blockade of Thiopurine Methyltransferase (TPMT) Metabolism

Thiopurine methyltransferase (TPMT) is the primary enzyme responsible for S-methylation of 6-thiopurine drugs and requires specific recognition of the purine scaffold [1]. TPMT efficiently catalyzes the S-methylation of 6-mercaptopurine and 6-thioguanine, which both possess an N-9 hydrogen [1]. The N-9 phenyl substituent in 6-(methylsulfanyl)-9-phenyl-9H-purine sterically and electronically blocks TPMT recognition, providing this compound with a distinct metabolic stability profile. In contrast, 6-methylthio-9H-purine (lacking N-9 substitution) may still interact with TPMT or be subject to S-demethylation by microsomal enzymes, as demonstrated by Mazel et al., who showed that 6-methylthiopurine is demethylated to varying degrees by liver microsomes from rat, rabbit, and mouse [2]. The target compound thus represents a metabolically stabilized analog suitable for studies where thiopurine metabolic conversion would confound results.

Drug Metabolism Thiopurine Pharmacology Enzyme Specificity

Synthetic Handles for 6-Position Diversification: Comparison of Leaving Group Ability

The 6-methylthio group in the target compound serves as a versatile synthetic handle. Oxidation of the thioether to the corresponding sulfone (SO2Me) generates an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification at the C-6 position [1]. This is a distinct synthetic advantage over 6-chloro-9-phenylpurine analogs, where the chlorine substituent is a competent leaving group for initial SNAr but cannot be chemoselectively activated in the presence of other electrophilic sites. Studies on 2-(methylsulfonyl)-9-phenyl-9H-purine demonstrate that the methylsulfonyl group reacts smoothly with active methylene compounds, ketones, and potassium cyanide—reactivity not observed with the corresponding 2-chloro analog [2]. By extension, oxidation of the target compound's 6-methylthio group to 6-methylsulfonyl provides a chemoselectively activatable electrophile, advantageous in complex molecule synthesis.

Synthetic Chemistry Nucleophilic Aromatic Substitution Purine Functionalization

Optimal Research and Industrial Application Scenarios for 6-(Methylsulfanyl)-9-phenyl-9H-purine


Adenosine and Purinergic Receptor SAR Probe Compound

Researchers investigating adenosine A1, A2A, A2B, or A3 receptor pharmacology can utilize this compound as a tool to probe the hydrophobic contribution of the N-9 substituent. The Thompson et al. (1991) rank order (cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl) quantitatively positions the N-9 phenyl group's contribution [1]. By comparing this compound with its N-9 methyl or N-9 unsubstituted 6-methylthio analogs, pharmacologists can quantify the affinity gain attributable to the phenyl ring's hydrophobic and potential π-stacking interactions at the receptor binding pocket.

Metabolically Stable Thiopurine Analog for In Vivo Studies

In preclinical models where thiopurine metabolism confounds pharmacological readouts, this compound serves as a metabolically stabilized analog. Its N-9 phenyl substitution prevents recognition by thiopurine methyltransferase (TPMT), while the pre-existing S-methyl group bypasses the need for metabolic activation [1][2]. This makes it suitable for studies in TPMT-polymorphic animal models or cell lines where variable metabolism would otherwise introduce data variability.

Building Block for Late-Stage Diversification in Kinase Inhibitor Libraries

Medicinal chemistry groups synthesizing purine-based kinase inhibitor libraries can exploit the 6-methylthio group as a masked electrophile. Controlled oxidation to the sulfone generates a reactive intermediate compatible with diverse nucleophiles, enabling parallel synthesis of C-6 diversified analogs from a single advanced intermediate [1][2]. This strategy is particularly valuable for exploring the solvent-exposed region of kinase ATP-binding pockets, where C-6 substituents often project.

Iodine Complexation Probe for Antithyroid Mechanism Studies

For researchers investigating the molecular mechanism of antithyroid agents through charge-transfer complexation, this compound provides a scaffold that combines the quantitative iodine-binding capacity of 6-alkylthiopurines (Kc ~1 × 10^4 L mol^-1 range for the methylthio motif [1]) with the resonance stabilization potential of an N-9 aromatic substituent. This enables comparative spectrophotometric studies to elucidate how N-9 substitution modulates iodine complex stability and, by extension, antithyroid potency.

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